molecular formula C15H10ClFO4 B6410705 3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261939-90-5

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6410705
CAS RN: 1261939-90-5
M. Wt: 308.69 g/mol
InChI Key: IXLXAXWALHVVOF-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% (3-CMC-FB-95) is a compound that has been studied for its potential uses in various scientific research applications. It is an aromatic carboxylic acid that has a unique chemical structure and properties, making it useful for a wide range of applications. It is also known as 3-methyl-2-chlorophenyl-5-fluoro-benzoic acid, or 3-CMC-FB-95. It is a white crystalline solid that is insoluble in water and has a melting point of 138-140 °C.

Scientific Research Applications

3-CMC-FB-95 has been studied for its potential uses in various scientific research applications. It has been used as a reagent for the synthesis of various compounds such as 2-chloro-4-methyl-3-phenyl-5-fluoro-benzoic acid, 2-chloro-4-methyl-3-phenyl-5-fluoro-benzaldehyde, and 2-chloro-4-methyl-3-phenyl-5-fluoro-benzamide. It has also been used as a catalyst for the synthesis of 2-chloro-4-methyl-3-phenyl-5-fluoro-benzyl alcohol. In addition, it has been used as a starting material for the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 3-CMC-FB-95 is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of a new bond between the two reactants, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMC-FB-95 have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-CMC-FB-95 in lab experiments is its unique chemical structure and properties, which make it useful for a wide range of applications. It is also relatively inexpensive and easy to obtain. However, it is important to note that 3-CMC-FB-95 is insoluble in water, which can limit its use in certain experiments. In addition, it has not been extensively studied, and its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for research on 3-CMC-FB-95. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, more research could be done to explore its potential uses in various scientific research applications. Finally, research could be conducted to determine the optimal conditions for the synthesis of 3-CMC-FB-95 and other compounds using it as a starting material.

Synthesis Methods

3-CMC-FB-95 can be synthesized by a variety of methods. One such method involves the reaction of 2-chloro-5-methoxycarbonylphenylmagnesium bromide with 5-fluoro-benzoic acid in anhydrous tetrahydrofuran (THF) at room temperature. The reaction is catalyzed by a strong base such as potassium tert-butoxide (Kt-BuO). The reaction yields the desired product in good yields.

properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLXAXWALHVVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691978
Record name 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid

CAS RN

1261939-90-5
Record name 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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